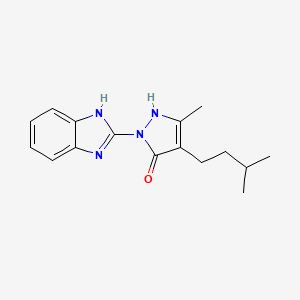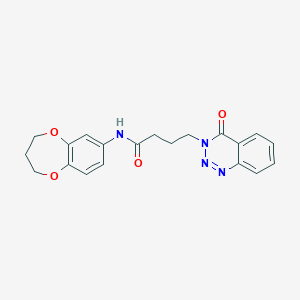![molecular formula C15H15N3O5S B11026056 N-{4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11026056.png)
N-{4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. The presence of the nitro and methyl groups on the aniline moiety adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of 2-methyl-4-nitroaniline. This intermediate can be synthesized through nitration of 2-methylaniline. The subsequent steps involve sulfonylation of the aniline derivative followed by acylation to introduce the acetamide group. Common reagents used in these reactions include sulfuric acid for nitration, sulfonyl chlorides for sulfonylation, and acetic anhydride for acylation .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, antioxidants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl and acetamide groups can also participate in binding interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitroaniline: Shares the nitroaniline core but lacks the sulfonyl and acetamide groups.
2-Methyl-4-nitroaniline: Similar structure but without the sulfonyl and acetamide modifications.
N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide: A closely related compound with similar functional groups
Uniqueness
N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H15N3O5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O5S/c1-10-9-13(18(20)21)5-8-15(10)17-24(22,23)14-6-3-12(4-7-14)16-11(2)19/h3-9,17H,1-2H3,(H,16,19) |
InChI Key |
PHLMASOFLQTZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11025974.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B11025976.png)
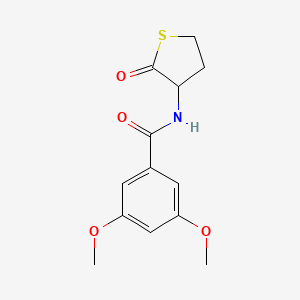
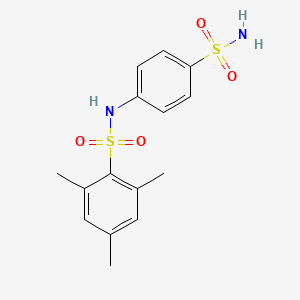
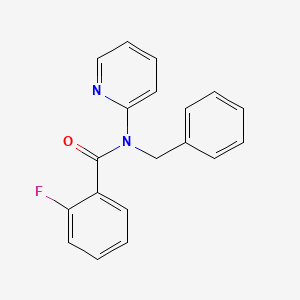

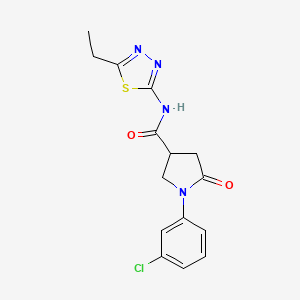
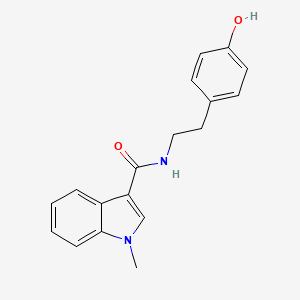
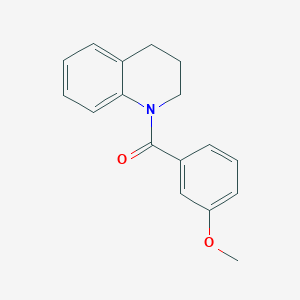
![N,N'-bis[3-(acetylamino)phenyl]isophthalamide](/img/structure/B11026050.png)
![methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11026052.png)
![3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11026060.png)
